molecular formula C24H21FN2O3S B11624927 (4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B11624927
M. Wt: 436.5 g/mol
InChI Key: BDMQWHROPODKCK-CZIZESTLSA-N
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Description

The compound (4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule featuring a pyrrolidine-2,3-dione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde, 4-fluorobenzaldehyde, and 1,3-thiazole-2-amine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as high-performance liquid chromatography (HPLC) for large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.

    Protein Binding: Studied for its ability to bind to proteins, which can be useful in drug design.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Polymer Synthesis: Utilized in the synthesis of polymers with unique properties.

    Coatings: Applied in the development of advanced coatings with specific functionalities.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Molecular Targets: It can interact with enzymes, proteins, or receptors, altering their activity.

    Pathways Involved: In medicinal applications, it may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
  • (4E)-5-(4-tert-butylphenyl)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Uniqueness

  • Functional Groups : The presence of the fluorophenyl group provides unique electronic properties compared to its chloro or bromo analogs.
  • Reactivity : The fluorine atom can influence the reactivity and stability of the compound, making it distinct in its chemical behavior.

This detailed overview provides a comprehensive understanding of (4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H21FN2O3S

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H21FN2O3S/c1-24(2,3)16-8-4-14(5-9-16)19-18(20(28)15-6-10-17(25)11-7-15)21(29)22(30)27(19)23-26-12-13-31-23/h4-13,19,28H,1-3H3/b20-18+

InChI Key

BDMQWHROPODKCK-CZIZESTLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC=CS4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4

Origin of Product

United States

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